![molecular formula C10H8Cl2N2S B1460882 4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 90767-67-2](/img/structure/B1460882.png)
4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, also known as DMTC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized using various methods, each with its own advantages and limitations.
Scientific Research Applications
Agriculture: Herbicide Development
The compound is used as an intermediate in the synthesis of triazolinone herbicides like Sulfentrazone . These herbicides are effective against a broad range of weeds and are particularly valuable for their efficacy against sulfonylurea-resistant weeds.
Medicine: Antimicrobial and Antitumor Applications
Thiazole derivatives, which include the core structure of our compound, have been found to possess a wide range of biological activities. They act as antimicrobial, antifungal, antiviral, and even antitumor agents . This makes them valuable in the development of new drugs with potentially fewer side effects.
Material Science: Chemical Synthesis
In material science, the compound’s derivatives are used in microreactor systems for efficient nitration processes. This is crucial for developing materials with specific properties, such as increased resistance to degradation .
Environmental Science: Pesticide Degradation
The compound’s derivatives are studied for their environmental fate, particularly how they degrade when used as pesticides in agricultural settings. Understanding their breakdown can help in assessing their long-term environmental impact .
Biochemistry: Proteomics Research
This compound is utilized in proteomics research to understand protein interactions and functions. It serves as a biochemical tool for probing the complex biochemical pathways in living organisms .
Pharmacology: Drug Development
In pharmacology, thiazole derivatives are explored for their potential in drug development, especially for their roles as antihypertensive, anti-inflammatory, and neuroprotective agents . This research is pivotal for creating new treatments for chronic diseases.
Biocatalysis: Synthesizing Chiral Drug Intermediates
The compound is also significant in the field of biocatalysis, where it is used to synthesize chiral drug intermediates. These intermediates are essential for producing various pharmaceuticals with high specificity and efficacy .
Antiviral and Anti-Infective Drug Research
Lastly, the compound’s framework is being investigated for its use in antiviral and anti-infective drug research. This is particularly relevant in the ongoing search for new treatments against resistant strains of viruses and other infectious agents .
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-15-10(13)14-8/h1-2,4-5H,3H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXYRISUWLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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